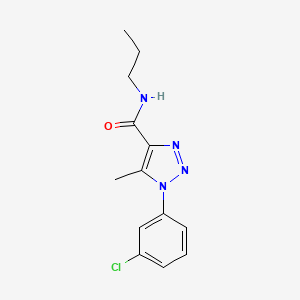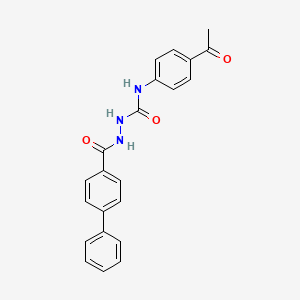
N-(4-acetylphenyl)-2-(4-biphenylylcarbonyl)hydrazinecarboxamide
Overview
Description
N-(4-acetylphenyl)-2-(4-biphenylylcarbonyl)hydrazinecarboxamide, also known as ABPC, is a hydrazine derivative that has been extensively studied for its potential therapeutic applications. ABPC is a small molecule that has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-biphenylylcarbonyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound may be able to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, this compound has been found to have antiviral effects against the hepatitis C virus, inhibiting viral replication and reducing the expression of viral proteins.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-2-(4-biphenylylcarbonyl)hydrazinecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. This compound has also been extensively studied, with a large body of literature available on its biological activities and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-2-(4-biphenylylcarbonyl)hydrazinecarboxamide. One potential direction is to further investigate its mechanism of action, particularly its effects on HDACs and NF-κB signaling pathways. Another direction is to explore its potential therapeutic applications in other diseases, such as inflammatory bowel disease and viral infections. Additionally, research could focus on developing more potent and selective derivatives of this compound with improved efficacy and reduced toxicity.
Scientific Research Applications
N-(4-acetylphenyl)-2-(4-biphenylylcarbonyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and liver cancer. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antiviral effects against the hepatitis C virus.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-[(4-phenylbenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-15(26)16-11-13-20(14-12-16)23-22(28)25-24-21(27)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,27)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEFRDPCRBJYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



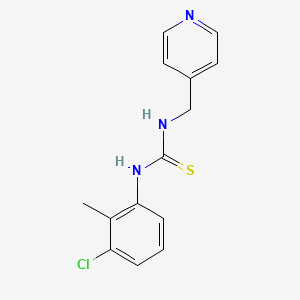
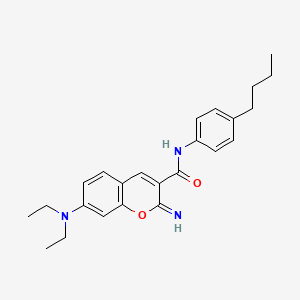
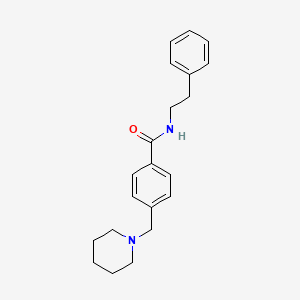
![1-[(2-fluorophenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4681008.png)
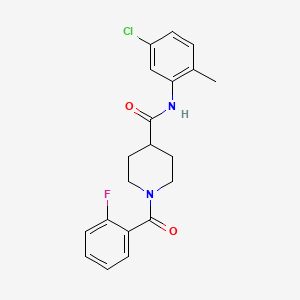
![6,6-dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4681018.png)
![3-{2-[2-(2-anilino-2-oxoethoxy)-5-bromobenzylidene]hydrazino}benzoic acid](/img/structure/B4681023.png)
![4-(2-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4681029.png)
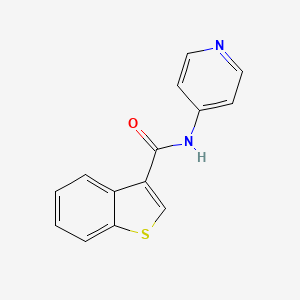
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4681042.png)
![5-(4-fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4681052.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4681057.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B4681077.png)
